molecular formula C12H9F3N4O2 B12444749 N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12444749
M. Wt: 298.22 g/mol
InChI Key: JIIAYQWSZNGELW-UHFFFAOYSA-N
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Description

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-2-yl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a glycine moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and pyrimidine rings contribute to π-π stacking interactions, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-3-1-2-4-16-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19)

InChI Key

JIIAYQWSZNGELW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often facilitated by a palladium catalyst.

    Glycine Addition: The final step involves the addition of glycine to the pyrimidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and biological activity.

Mechanism of Action

The mechanism of action of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name 6-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Pyridin-2-yl ~C₁₂H₉F₃N₄O₂ ~325.2 Potential kinase inhibition
N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Thienyl C₁₁H₈F₃N₃O₂S 303.26 Enhanced lipophilicity
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Fluorophenyl C₁₃H₉F₄N₃O₂ 315.23 Improved metabolic resistance
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,4-Dimethoxyphenyl C₁₅H₁₄F₃N₃O₄ 357.29 Electron-rich for H-bonding
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Benzo[b]thiophen-3-yl C₁₅H₁₀F₃N₃O₂S 353.33 Extended aromatic system for binding

Key Observations:

Electronic Effects: Pyridin-2-yl (target compound) introduces a basic nitrogen, enabling protonation at physiological pH, which may enhance solubility compared to non-polar substituents like thienyl or tolyl .

Steric and Lipophilic Profiles :

  • Thienyl and benzo[b]thiophen-3-yl substituents increase lipophilicity (logP >3), favoring membrane permeability but reducing aqueous solubility .
  • Dimethoxyphenyl groups add steric bulk and hydrogen-bonding capacity, which could improve target affinity in enzyme-binding pockets .

Modifications to the Glycine Moiety

Table 2: Glycine Side-Chain Variations

Compound Name Glycine Modification Molecular Formula Molecular Weight Impact on Properties Evidence Source
This compound None (standard glycine) ~C₁₂H₉F₃N₄O₂ ~325.2 Balanced solubility and reactivity
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-Methylation C₁₂H₁₀F₃N₃O₂S 317.29 Reduced hydrogen-bonding capacity
4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid Glycine replaced by aminobenzoic acid C₁₉H₁₅F₃N₄O₃ 428.34 Introduced carboxylic acid for conjugation

Key Observations:

  • Aminobenzoic acid substitutions enable covalent conjugation to carriers (e.g., peptides), broadening therapeutic applications .

Biological Activity

N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Molecular Structure:

  • Molecular Formula: C12H9F3N4O2
  • Molecular Weight: 298.23 g/mol
  • CAS Number: 1267868-37-0

The compound features a pyrimidine ring substituted with a pyridine moiety and trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of pyrimidines have shown activity against various bacterial and fungal strains. The presence of electron-withdrawing groups, such as trifluoromethyl, has been associated with increased antimicrobial efficacy.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli2.5 µg/mL
Compound BS. aureus1.0 µg/mL
This compoundC. albicansNot yet reported

The specific MIC for this compound against common pathogens is still under investigation, but its structural analogs suggest potential effectiveness.

Neuropharmacological Effects

This compound has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds that modulate these receptors have implications for treating cognitive disorders and neurodegenerative diseases.

In vitro studies have demonstrated that similar compounds can act as positive allosteric modulators of α7 nAChRs, enhancing synaptic transmission and potentially improving cognitive function.

Table 2: Modulation of nAChRs by Pyridine Derivatives

CompoundReceptor TypeEC50 (µM)Maximum Modulation (%)
Compound Cα7 nAChR0.181200
This compoundUnknownTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation: As a potential modulator of nAChRs, this compound may enhance neurotransmitter release and improve synaptic plasticity.
  • DNA Interaction: Some derivatives exhibit the ability to intercalate into DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several studies have explored the biological effects of pyrimidine derivatives on various cell lines:

  • Antitumor Activity: In a study examining the cytotoxic effects of trifluoromethylpyrimidines on cancer cell lines, compounds demonstrated significant inhibition of cell proliferation, suggesting potential as anticancer agents.
    • Study Reference:
  • Neuroprotective Effects: Research involving the modulation of nAChRs indicated that certain pyridine derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
    • Study Reference:

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